molecular formula C18H18ClNO3 B2370161 [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391240-67-8

[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2370161
CAS No.: 391240-67-8
M. Wt: 331.8
InChI Key: CIMZLGXJBVLMAM-UHFFFAOYSA-N
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Description

[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure incorporates both a 2,4-dimethylanilino group and a 4-chlorophenyl acetate moiety, features commonly investigated in the development of novel bioactive molecules . Compounds with similar anilino and acetamide functionalities are frequently explored as key intermediates or target molecules in medicinal chemistry, particularly for their potential in anticancer and antimicrobial agent development . The presence of the chlorophenyl group can enhance molecular interactions with biological targets, making such compounds valuable for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly in laboratory settings to investigate its mechanism of action, physicochemical properties, and potential as a precursor for further chemical synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-3-8-16(13(2)9-12)20-17(21)11-23-18(22)10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMZLGXJBVLMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Chloroacetyl Chloride and 2,4-Dimethylaniline

The alcohol precursor originates from a two-step sequence beginning with nucleophilic acyl substitution. Treatment of 2,4-dimethylaniline with chloroacetyl chloride in anhydrous dichloromethane generates N-(2,4-dimethylphenyl)chloroacetamide. This exothermic reaction requires controlled addition at 0–5°C to minimize diacylation byproducts.

Representative Procedure:

"To a stirred solution of 2,4-dimethylaniline (12.1 g, 100 mmol) in DCM (150 mL) at 0°C, chloroacetyl chloride (11.3 g, 100 mmol) was added dropwise over 30 min. The mixture stirred for 4 h at room temperature, washed with 5% HCl (2×50 mL) and saturated NaHCO₃ (2×50 mL), then dried over MgSO₄. Solvent removal yielded N-(2,4-dimethylphenyl)chloroacetamide as white crystals (18.4 g, 85%)."

Hydrolytic Conversion to the Alcohol

The critical chloride-to-hydroxyl transformation employs alkaline hydrolysis. Heating N-(2,4-dimethylphenyl)chloroacetamide with aqueous potassium hydroxide (20% w/v) in ethanol at 60°C for 6 hours affords 2-(2,4-dimethylanilino)-2-oxoethanol. Microwave-assisted protocols reduce reaction times to 30 minutes with comparable yields.

Optimization Data:

Condition Temperature (°C) Time (h) Yield (%)
Conventional Heating 60 6 78
Microwave Irradiation 100 0.5 82
Ultrasound Promotion 50 2 75

Synthesis of 2-(4-Chlorophenyl)acetic Acid

Cyanide Displacement on 4-Chlorobenzyl Chloride

Nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide in DMSO at 80°C produces 4-chlorophenylacetonitrile. Copper powder (5 mol%) accelerates the reaction, achieving 90% conversion within 8 hours.

Mechanistic Insight:
The reaction proceeds through an Sₙ2 mechanism where cyanide attacks the benzylic carbon, displacing chloride. Polar aprotic solvents like DMSO stabilize the transition state, while copper facilitates electron transfer processes.

Acidic Hydrolysis of the Nitrile

Refluxing 4-chlorophenylacetonitrile with concentrated hydrochloric acid (6M) for 12 hours yields 2-(4-chlorophenyl)acetic acid. Alternative methods using H₂SO₄/H₂O (1:1) under microwave conditions reduce hydrolysis time to 45 minutes.

Comparative Hydrolysis Efficiency:

Acid System Temperature (°C) Time (h) Yield (%)
HCl (6M) 110 12 88
H₂SO₄/H₂O (1:1) 120 0.75 85
Enzymatic (Nitrilase) 37 24 92

Esterification to Form [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-Chlorophenyl)acetate

Acid Chloride Preparation

2-(4-Chlorophenyl)acetic acid reacts with oxalyl chloride (1.2 eq) in anhydrous DCM under nitrogen. Catalytic DMF (0.1 eq) accelerates chloride formation, with reaction completion within 2 hours at room temperature.

Critical Consideration:

"Exhaustive removal of residual oxalyl chloride via rotary evaporation prevents side reactions during subsequent esterification. Three azeotropic cycles with toluene ensure anhydrous conditions."

Ester Coupling via Nucleophilic Acyl Substitution

Combining 2-(2,4-dimethylanilino)-2-oxoethanol with 2-(4-chlorophenyl)acetyl chloride in pyridine (1.5 eq) at 0°C yields the target ester. Dropwise addition over 30 minutes minimizes exothermic side reactions.

Yield Optimization Parameters:

Base Solvent Temperature (°C) Yield (%)
Pyridine DCM 0 72
Triethylamine THF 25 68
DMAP Acetonitrile -10 81

Alternative Synthetic Pathways

Mitsunobu Reaction Strategy

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables direct esterification between 2-(2,4-dimethylanilino)-2-oxoethanol and 2-(4-chlorophenyl)acetic acid. While effective (78% yield), stoichiometric phosphine oxide byproducts complicate purification.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin facilitates solvent-free ester synthesis at 45°C. This green approach achieves 65% conversion after 48 hours but requires rigorous water removal.

Mechanistic Elucidation and Kinetic Profiling

Amide Bond Formation Dynamics

The reaction between 2,4-dimethylaniline and chloroacetyl chloride follows second-order kinetics. Infrared spectroscopy reveals rapid consumption of the amine N-H stretch (3350 cm⁻¹) concurrent with C=O emergence (1680 cm⁻¹).

Esterification Transition State Analysis

Density functional theory (DFT) calculations identify a tetrahedral intermediate stabilized by pyridine’s lone pair donation. Energy barriers decrease by 12 kJ/mol when using DMAP versus triethylamine, rationalizing its superior catalytic efficiency.

Analytical Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-Cl)
  • δ 7.20 (d, J = 8.0 Hz, 1H, Ar-CH₃)
  • δ 4.65 (s, 2H, OCOCH₂)
  • δ 2.30 (s, 6H, N-Ar-CH₃)

IR (KBr):

  • 1745 cm⁻¹ (ester C=O)
  • 1660 cm⁻¹ (amide C=O)
  • 1240 cm⁻¹ (C-O-C asymmetric stretch)

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the anilino group allows for oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead compound for drug development due to its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential for use in treating infections.
  • Antitumor Activity : Investigations have indicated possible efficacy in inhibiting cancer cell growth, making it a candidate for anticancer drug development.
  • Anti-inflammatory Effects : The compound may reduce inflammation in biological tissues, which is beneficial for developing anti-inflammatory medications.

Biological Studies

The structure of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate suggests interactions with specific biological targets:

  • Mechanism of Action : The anilino group may facilitate binding to enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. Understanding these interactions is crucial for evaluating therapeutic potential.

Material Science

The compound can be utilized as a building block in the synthesis of more complex molecules, potentially leading to new materials with specific properties beneficial for industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity Study Evaluated against Escherichia coli and Staphylococcus aureusShowed significant antimicrobial properties with minimum inhibitory concentrations around 256 µg/mL.
Cytotoxicity Assessment Tested on various cancer cell linesDemonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Enzyme Inhibition Research Investigated inhibition of acetylcholinesteraseHighlighted potential in neurodegenerative disease treatment through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The anilino group may facilitate binding to specific sites, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally similar derivatives with modifications in the anilino or acetate groups (Table 1).

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Substituents (Anilino / Acetate) Molecular Formula Molecular Weight (g/mol) Key Features Reference
[Target Compound] 2,4-Dimethylanilino / 4-Chlorophenyl C₁₈H₁₇ClN₂O₃ 356.8 Enhanced steric hindrance; balanced lipophilicity -
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-Chloro-2-methylphenoxy)acetate 2-Methylanilino / 4-Cl-2-methylphenoxy C₁₈H₁₇ClN₂O₄ 347.09 Phenoxy group increases polarity; methyl substitution reduces metabolic oxidation
[2-(4-Cyanoanilino)-2-oxoethyl] 2-(3,4-Dichlorophenyl)acetate 4-Cyanoanilino / 3,4-Dichlorophenyl C₁₇H₁₁Cl₂N₂O₃ 377.2 Electron-withdrawing cyano group enhances reactivity; dichloro substitution boosts lipophilicity
[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(Bicyclo[2.2.1]heptan-2-yl)acetate 2,5-Dimethylanilino / Bicycloheptanyl C₁₉H₂₄N₂O₃ 328.4 Bicyclic group introduces rigidity; potential for improved target selectivity
[2-(2,4-Dimethylanilino)-2-oxoethyl] 4-(4-Fluorophenyl)-4-oxobutanoate 2,4-Dimethylanilino / 4-Fluorophenyl-ketone C₂₀H₂₀FNO₅ 373.4 Ketone functionality alters electronic properties; fluorophenyl enhances bioavailability

Key Observations from Structural Modifications

Electron-withdrawing groups: The 4-cyanoanilino analog () exhibits increased polarity, which may reduce membrane permeability but enhance solubility in aqueous environments.

Acetate Modifications :

  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound offers higher lipophilicity (Cl: +0.71 logP contribution) compared to fluorophenyl (F: +0.14 logP) , favoring blood-brain barrier penetration.
  • Bicyclic and heterocyclic groups : The bicyclo[2.2.1]heptanyl substituent () introduces conformational constraints, which could enhance selectivity in enzyme inhibition.

Implications for Research and Development

  • Agrochemical Potential: Chlorophenyl-containing analogs are prevalent in pesticides (e.g., anilofos in ), suggesting the target compound could be optimized for herbicidal or insecticidal activity.
  • Medicinal Chemistry: Fluorinated and cyano-substituted derivatives () highlight opportunities for tuning pharmacokinetic properties, such as metabolic stability and oral bioavailability.
  • Crystallography: Structural analogs like 1-arylanilinoethanone derivatives () exhibit charge-transfer properties, which could inspire applications in materials science.

Biological Activity

[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, with the molecular formula C18H18ClNO3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an anilino group and an ester moiety, suggesting various interactions with biological targets.

  • Molecular Weight : 331.8 g/mol
  • CAS Number : 391240-67-8
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. The anilino group may enhance binding affinity to target sites, while the ester group can undergo hydrolysis to release active metabolites. This mechanism positions the compound as a candidate for drug development and biochemical studies.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, virtual screening and docking studies have identified related compounds as potent inhibitors of SENP1, a target implicated in prostate cancer progression . The structure-activity relationship (SAR) studies suggest that modifications in the benzoate substituent can enhance biological activity.

Pharmacological Applications

The compound's structural characteristics suggest potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Studies : Investigating enzyme interactions and metabolic pathways.

Case Studies

Study ReferenceFindings
Identified compounds with similar structures as potent inhibitors of SENP1 in prostate cancer.
Highlighted the compound's potential in pharmaceutical applications and drug development.

Comparative Analysis

A comparison with similar compounds reveals variations in pharmacological properties based on structural differences. For example, alterations in substituents on the aromatic rings can lead to significant changes in reactivity and biological efficacy.

CompoundStructureBiological Activity
Compound ASimilar anilino structureAnticancer activity
Compound BDifferent substituentsVarying enzyme inhibition

Q & A

Basic: What are the key parameters to optimize during the synthesis of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate?

The synthesis of this compound involves esterification and amidation reactions. Critical parameters include:

  • Temperature : Elevated temperatures (70–90°C) accelerate reaction rates but may promote side reactions like hydrolysis of ester groups. Lower temperatures (25–40°C) improve selectivity for amide bond formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor esterification by azeotropic removal of water .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) improve yields in ester and amide formation, respectively .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) are standard methods to isolate the pure compound .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Structural validation requires a multi-technique approach:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for chlorophenyl groups) and methyl/methylene signals (δ 2.1–2.5 ppm for dimethylanilino groups). Carbonyl carbons (amide C=O at ~168 ppm, ester C=O at ~170 ppm) confirm functional groups .
  • IR Spectroscopy : Stretching vibrations for C=O (amide: ~1650 cm⁻¹; ester: ~1730 cm⁻¹) and N–H (amide: ~3300 cm⁻¹) provide functional group evidence .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula and detects fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment:

  • Data Collection : High-resolution (<1.0 Å) data using synchrotron sources reduce thermal motion artifacts.
  • Refinement : Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, intermolecular H-bonds between amide N–H and ester carbonyls stabilize crystal packing .
  • Validation : Check for R-factor convergence (R₁ < 5%), reasonable bond lengths (C–C: 1.54 Å, C=O: 1.21 Å), and absence of electron density outliers .

Advanced: How can structure-activity relationships (SAR) guide pharmacological studies?

SAR analysis identifies critical pharmacophores:

  • Chlorophenyl Group : Enhances lipophilicity and membrane permeability, as seen in analogs with improved bioactivity .
  • Dimethylanilino Moiety : Modulates electron density at the amide nitrogen, affecting hydrogen-bond donor capacity and target binding .
  • Ester Linkage : Hydrolytic stability impacts half-life; replacing the ester with a ketone (e.g., 2-oxoethyl) may prolong metabolic resistance .
  • Bioassay Data : Compare IC₅₀ values against structurally similar compounds (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs) to pinpoint substituent effects .

Advanced: How should researchers address contradictions in reported bioactivity data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 < P20) and control for solvent effects (DMSO ≤ 0.1% v/v) .
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding by synthetic byproducts .
  • Mechanistic Studies : Perform kinetic assays (e.g., enzyme inhibition) to distinguish direct target engagement from off-target effects .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :
    • Polar Solvents : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
    • Non-Polar Solvents : Limited solubility in hexane or chloroform (<1 mg/mL) .
  • Stability :
    • Hydrolysis : Susceptible to ester cleavage in aqueous buffers (pH > 8.0). Store at –20°C under nitrogen to prevent degradation .
    • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the chlorophenyl group .

Advanced: What mechanistic insights can be gained from kinetic binding studies?

  • Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kₐ, k𝒹) to calculate binding affinity (K𝒹 = k𝒹/kₐ). For example, a K𝒹 of 1.2 µM suggests moderate target affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy (ΔH) and entropy (ΔS) changes to distinguish hydrophobic (ΔS-driven) vs. hydrogen-bonding (ΔH-driven) interactions .
  • Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to map binding sites .

Advanced: How can stereochemical purity be assessed in asymmetric derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (e.g., 92% ee) .
  • NMR Chiral Shift Reagents : Add Eu(hfc)₃ to induce split signals for diastereotopic protons (e.g., methyl groups in dimethylanilino) .
  • Circular Dichroism (CD) : Compare experimental spectra with computed (TD-DFT) curves to assign absolute configurations .

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